3-(6-bromo-1H-indol-3-yl)propanoic Acid

Physicochemical profiling Drug-likeness Membrane permeability

3-(6-Bromo-1H-indol-3-yl)propanoic acid (CAS 210569-69-0, C11H10BrNO2, MW 268.11 g/mol) is a synthetic indole-3-propionic acid (IPA) derivative bearing a bromine atom at the 6-position of the indole ring. It belongs to the class of brominated indolyl carboxylic acids and is commercially supplied at 95–98% purity for research and further manufacturing use.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 210569-69-0
Cat. No. B1625127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-bromo-1H-indol-3-yl)propanoic Acid
CAS210569-69-0
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2CCC(=O)O
InChIInChI=1S/C11H10BrNO2/c12-8-2-3-9-7(1-4-11(14)15)6-13-10(9)5-8/h2-3,5-6,13H,1,4H2,(H,14,15)
InChIKeyRLHSUKOLQNHGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Bromo-1H-indol-3-yl)propanoic Acid (CAS 210569-69-0): A Regiospecific 6-Bromo-Indole Building Block for Medicinal Chemistry and Anti-Infective Research


3-(6-Bromo-1H-indol-3-yl)propanoic acid (CAS 210569-69-0, C11H10BrNO2, MW 268.11 g/mol) is a synthetic indole-3-propionic acid (IPA) derivative bearing a bromine atom at the 6-position of the indole ring . It belongs to the class of brominated indolyl carboxylic acids and is commercially supplied at 95–98% purity for research and further manufacturing use . Its primary documented role is as a versatile synthetic intermediate: 18 indole-based target compounds were constructed from this scaffold and fully characterized by 1H NMR, 13C NMR, and HRMS for methicillin-resistant Staphylococcus aureus (MRSA) endogenous H₂S inhibitor development [1]. The 6-bromo substitution pattern is also integral to the synthesis of bacterial cystathionine γ-lyase (bCSE) inhibitors NL1–NL3, where 6-bromoindole serves as the core building block [2].

Why 3-(6-Bromo-1H-indol-3-yl)propanoic Acid Cannot Be Replaced by Other Bromo-Indole-Propionic Acid Regioisomers or Unsubstituted IPA


The precise position of bromine substitution on the indole ring dictates the compound's electronic character, synthetic reactivity, and biological target engagement. The 6-bromo isomer (CAS 210569-69-0) yields a LogP of approximately 2.95 and PSA of 53.09 Ų [1], conferring substantially higher lipophilicity than unsubstituted indole-3-propionic acid (XLogP 1.73, PSA 53.09 Ų) [2]—a difference that critically alters membrane permeability and pharmacokinetic behavior. Furthermore, the 6-bromo substitution pattern has been specifically exploited in published synthetic routes: 6-bromoindole serves as the core scaffold for bCSE inhibitors NL1–NL3, with derivatives bearing the 6-bromoindole group proving to be the most active in that series (IC₅₀ in the mid-micromolar range) [3]. The 5-bromo regioisomer (CAS 54904-23-3) has been profiled primarily against IDO1 (IC₅₀ ≈ 61 μM) [4], while the 7-bromo (CAS 210569-70-3) and 4-bromo (CAS 1018612-18-4) regioisomers lack published quantitative biological activity data entirely. Substituting any alternative regioisomer or the unsubstituted parent IPA would therefore abandon the validated synthetic pathways and structure-activity relationships (SAR) that have been established specifically for the 6-bromo scaffold.

Quantitative Differentiation Evidence: 3-(6-Bromo-1H-indol-3-yl)propanoic Acid vs. Closest Analogs


Evidence 1: Lipophilicity Enhancement (LogP) vs. Unsubstituted Indole-3-Propionic Acid

The bromine atom at the 6-position approximately doubles the predicted octanol-water partition coefficient. Unsubstituted indole-3-propionic acid (IPA; CAS 830-96-6) has an experimentally validated XLogP of 1.73 [1]. The 6-bromo derivative (CAS 210569-69-0) has a predicted LogP of 2.95 [2]. The ΔLogP of +1.22 corresponds to an approximately 16-fold increase in theoretical membrane partitioning, which is expected to enhance passive diffusion across biological membranes and blood-brain barrier penetration relative to IPA. This property is particularly relevant for central nervous system (CNS) drug discovery programs where IPA itself is known to cross the blood-brain barrier.

Physicochemical profiling Drug-likeness Membrane permeability

Evidence 2: Validated Synthetic Utility in MRSA H₂S Inhibitor Library Construction

3-(6-Bromo-1H-indol-3-yl)propanoic acid was employed as the starting material for synthesizing a library of 18 indole-based compounds targeting MRSA endogenous H₂S production [1]. The most potent derivative, 3-(6-bromo-3-indolyl)-N-(3-fluorophenyl)propenamide, achieved 80.2% ± 0.92% inhibition of MRSA endogenous H₂S at 40 μM. Furthermore, co-administration of select target compounds with oxacillin sodium reduced the MIC and MBC of MRSA toward oxacillin by 50%. No comparable library synthesis or MRSA H₂S inhibition data have been reported for the 4-bromo, 5-bromo, or 7-bromo regioisomers of indole-3-propionic acid.

Antimicrobial resistance MRSA Hydrogen sulfide inhibition Medicinal chemistry

Evidence 3: Critical Role of 6-Bromoindole Scaffold in bCSE Inhibitor Development

The 6-bromoindole moiety—directly accessible from 3-(6-bromo-1H-indol-3-yl)propanoic acid or its decarboxylated form—serves as the core building block for all three bacterial cystathionine γ-lyase (bCSE) inhibitors NL1, NL2, and NL3 [1]. Derivatives bearing the 6-bromoindole group were reported to be the most active in this series, with IC₅₀ values in the mid-micromolar range and a promising in vitro ADME profile [2]. bCSE is a validated target for overcoming antibiotic resistance in Staphylococcus aureus and Pseudomonas aeruginosa. In contrast, the 5-bromoindole scaffold has been explored primarily as a GSK-3 inhibitor (5-bromoindole, CAS 10075-50-0) and IDO1 inhibitor context, representing a divergent target profile.

Antibiotic resistance Cystathionine γ-lyase Staphylococcus aureus Pseudomonas aeruginosa

Evidence 4: Commercial Availability and Purity Specifications for Reproducible Research

3-(6-Bromo-1H-indol-3-yl)propanoic acid is available from multiple independent suppliers with defined purity specifications: 95% (Combi-Blocks, CAS 210569-69-0) , 97% HPLC (ChemicalBook-listed suppliers) , and 98% (Leyan) . In comparison, the 4-bromo regioisomer (CAS 1018612-18-4) is listed at 98% purity from Leyan but has fewer supplier options overall . The 7-bromo regioisomer (CAS 210569-70-3) is available from CymitQuimica and Fluorochem but lacks published bioactivity data . The broader supplier base for the 6-bromo derivative reduces single-source dependency risk for long-term research programs.

Chemical procurement Reproducibility Quality control

Evidence 5: Regioisomer-Dependent Biological Target Engagement – IDO1 Inhibition vs. Anti-MRSA Activity

The bromine substitution position on the indole-3-propionic acid scaffold redirects biological target engagement. The 5-bromo regioisomer (CAS 54904-23-3) has been identified as an IDO1 inhibitor with reported IC₅₀ values of 21 nM (recombinant human IDO1) and approximately 61 μM in a separate cellular assay context [1]. The 6-bromo regioisomer, by contrast, has no published IDO1 activity but has demonstrated utility in anti-MRSA H₂S inhibition (lead compound: 80.2% inhibition at 40 μM) [2] and bCSE inhibition [3]. This target profile divergence demonstrates that bromine position is not a trivial substitution but a determinant of pharmacological mechanism. The 4-bromo and 7-bromo regioisomers lack published quantitative target engagement data entirely.

Immuno-oncology IDO1 Target selectivity Regioisomer comparison

Optimal Application Scenarios for Procuring 3-(6-Bromo-1H-indol-3-yl)propanoic Acid Based on Quantitative Evidence


Scenario 1: MRSA Anti-Virulence Drug Discovery via Endogenous H₂S Inhibition

Research groups developing anti-virulence agents against methicillin-resistant Staphylococcus aureus should procure the 6-bromo regioisomer as their primary building block. The published SAR library of 18 compounds synthesized from this scaffold provides a validated starting point, with the lead compound achieving 80.2% ± 0.92% inhibition of MRSA endogenous H₂S at 40 μM and enabling 50% reduction in oxacillin MIC/MBC when co-administered [1]. The 4-bromo, 5-bromo, and 7-bromo regioisomers lack any published anti-MRSA H₂S data, making them high-risk alternatives for this indication.

Scenario 2: bCSE-Targeted Antibiotic Adjuvant Development

For programs targeting bacterial cystathionine γ-lyase as a strategy to overcome antibiotic resistance in Staphylococcus aureus and Pseudomonas aeruginosa, the 6-bromoindole scaffold (accessible from the target compound) is the only regioisomer with demonstrated bCSE inhibitory activity [1]. Derivatives bearing the 6-bromoindole group were the most active in the NL1–NL3 inhibitor series, with IC₅₀ values in the mid-micromolar range and a favorable in vitro ADME profile . The 5-bromo regioisomer has not been profiled against bCSE and targets IDO1 instead, representing a fundamentally different mechanistic pathway.

Scenario 3: Synthesis of 6-Bromo-Tryptophan Derivatives for Peptide Drug Discovery

The compound serves as a precursor to 6-bromo-DL-tryptophan (CAS 33599-61-0) and related 6-bromo-tryptophan derivatives, which are valuable building blocks for peptide-based drug discovery [1]. The continuous-flow quaternization-substitution methodology using gramines has been established for rapid and efficient synthesis of enantiopure unnatural tryptophan derivatives . The enhanced lipophilicity (LogP 2.95 vs. 1.73 for unsubstituted IPA) of the 6-bromo scaffold may confer improved membrane permeability to downstream peptide conjugates—a property not achievable with unsubstituted IPA-derived tryptophan analogs.

Scenario 4: CNS Drug Discovery Requiring Enhanced Blood-Brain Barrier Penetration

For CNS-targeted programs where indole-3-propionic acid-based scaffolds are under investigation (e.g., neurodegenerative disease, neuroprotection), the 6-bromo derivative offers a calculated 16-fold increase in theoretical membrane partitioning relative to unsubstituted IPA (ΔLogP = +1.22) [1]. Since IPA itself is known to cross the blood-brain barrier , the brominated analog is predicted to exhibit superior CNS penetration while retaining the antioxidant and neuroprotective pharmacophore associated with the indole-3-propionic acid scaffold. The 5-bromo regioisomer, while also more lipophilic than IPA, carries the risk of IDO1-mediated immunomodulatory off-target effects (IC₅₀ = 21 nM against recombinant human IDO1) , which may be undesirable in non-oncology CNS indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-bromo-1H-indol-3-yl)propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.